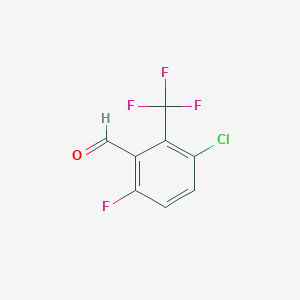

![molecular formula C9H10N2O B2696524 1H-Pyrrolo[2,3-b]pyridine-3-ethanol CAS No. 90929-76-3](/img/structure/B2696524.png)

1H-Pyrrolo[2,3-b]pyridine-3-ethanol

Vue d'ensemble

Description

1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound . It has been reported that a series of 1H-Pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

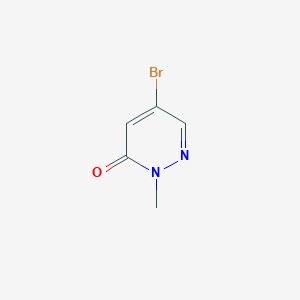

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine includes a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine has been reported to undergo various chemical reactions . For example, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Applications De Recherche Scientifique

Heterogeneous Catalytic Hydrogenation

1H-Pyrrolo[2,3-b]pyridine-3-ethanol derivatives are used in the heterogeneous catalytic hydrogenation process to produce valuable pharmaceutical intermediates. For instance, the hydrogenation of 1-methyl-2-pyrrole ethanol over a palladium catalyst results in high conversion and selectivity under mild conditions, demonstrating an industrially feasible synthesis pathway for important pharmaceuticals (Hegedu˝s, Máthé, & Tungler, 1996).

Synthesis of Substituted Piperidines

Ionic liquids, such as 1-Methyl-2-oxopyrrolidinium hydrogen sulfate, are used as catalysts in the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters in refluxing ethanol. This process benefits from easy work-up, no need for column chromatography, and yields good to high results (Sajadikhah et al., 2012).

Alcohol Dehydrogenase Bioelectrocatalysis

Bioelectrocatalysis at electrodes coated with alcohol dehydrogenase involves the oxidation of ethanol, where the enzyme catalyzes the electrolysis of ethanol. This process is significant for developing sensors and biofuel cells, highlighting the utility of this compound related compounds in energy conversion technologies (Ikeda et al., 1993).

Advanced Material Synthesis

The compound also plays a role in the synthesis of advanced materials, such as in the preparation of N,O-bidentate pyridyl functionalized alkoxy ligands for magnesium and zinc complexes. These complexes are explored for their potential in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, contributing to the development of biodegradable polymers and environmentally sustainable materials (Wang et al., 2012).

Eco-friendly Chemical Synthesis

This compound derivatives are involved in eco-friendly synthesis methods, such as the Rh-catalyzed cyclization of diynes with oximes in ethanol, providing a green chemistry approach to synthesizing pyridines with minimal environmental impact (Xu et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to a decrease in tumor growth and progression .

Pharmacokinetics

It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, which suggests good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of these cells .

Orientations Futures

The future directions for the research on 1H-Pyrrolo[2,3-b]pyridine derivatives could involve further development of these compounds as potent inhibitors of FGFR for cancer therapy . Additionally, functionalization of 1H-Pyrrolo[2,3-b]pyridine has been studied to provide new compounds directing toward agrochemicals and/or functional materials .

Analyse Biochimique

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-3-ethanol has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thereby affecting the biochemical reactions they catalyze .

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, it inhibits their activity, leading to a decrease in downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Propriétés

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELAFNGGZMCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CCO)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90929-76-3 | |

| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

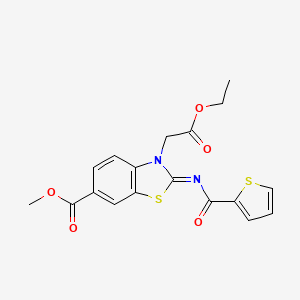

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)

![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696450.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)

![1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2696459.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)